
4-(Dimethylamino)-3-methoxy-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dimethylamino)-3-methoxy-4-oxobutanoic acid is an organic compound with a unique structure that combines a dimethylamino group, a methoxy group, and a keto group on a butanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)-3-methoxy-4-oxobutanoic acid typically involves the reaction of dimethylamine with a suitable precursor, such as a methoxy-substituted butanoic acid derivative. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. For example, the reaction can be carried out in an organic solvent like dichloromethane at room temperature, with the addition of a base such as sodium hydroxide to deprotonate the dimethylamine and promote its nucleophilic attack on the carbonyl carbon of the precursor.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. The reaction conditions can be optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
化学反应分析
Types of Reactions: 4-(Dimethylamino)-3-methoxy-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of 4-(Dimethylamino)-3-methoxybutanoic acid.
Reduction: Formation of 4-(Dimethylamino)-3-methoxy-4-hydroxybutanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(Dimethylamino)-3-methoxy-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(Dimethylamino)-3-methoxy-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy and keto groups can engage in various chemical reactions. These interactions can modulate the activity of the target molecules, leading to changes in biochemical pathways and physiological effects.
相似化合物的比较
4-(Dimethylamino)benzoic acid: Shares the dimethylamino group but has a different backbone structure.
3-Methoxy-4-hydroxybenzoic acid: Contains a methoxy group and a carboxylic acid but lacks the dimethylamino group.
4-(Dimethylamino)pyridine: Contains a dimethylamino group attached to a pyridine ring.
Uniqueness: 4-(Dimethylamino)-3-methoxy-4-oxobutanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
属性
分子式 |
C7H13NO4 |
|---|---|
分子量 |
175.18 g/mol |
IUPAC 名称 |
4-(dimethylamino)-3-methoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C7H13NO4/c1-8(2)7(11)5(12-3)4-6(9)10/h5H,4H2,1-3H3,(H,9,10) |
InChI 键 |
JISDGWKVWLFWGC-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)C(CC(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



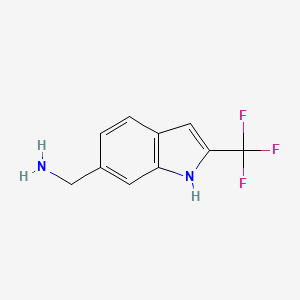
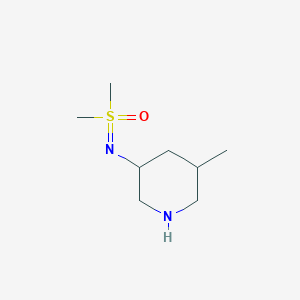
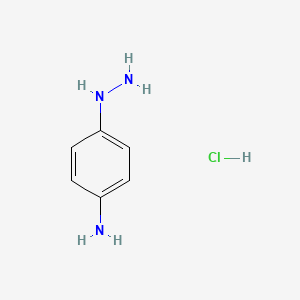
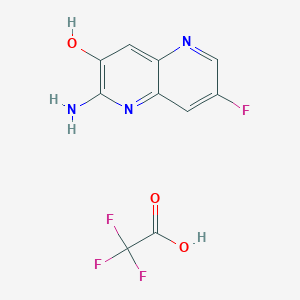
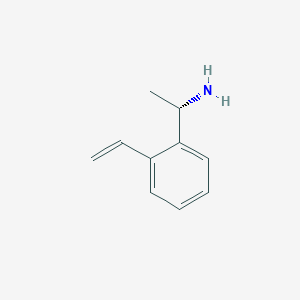
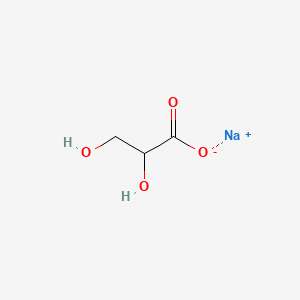
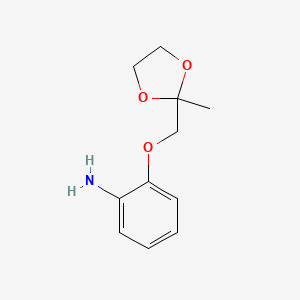
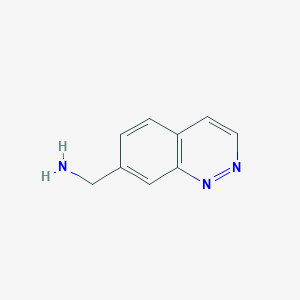
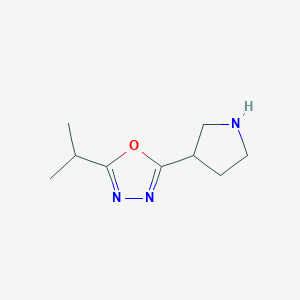

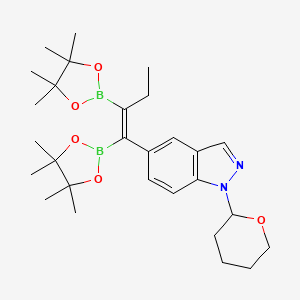

![(3-Bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)(1,4-oxazepan-4-yl)methanone](/img/structure/B12953473.png)
